2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine
Overview
Description
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is a chemical compound known for its unique structure and properties. It is a metabolite of phenazopyridine, a drug commonly used to alleviate urinary tract pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline and pyridine derivatives.
Substitution: The amino and hydroxyl groups on the pyridine ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline and pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, phenazopyridine.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of phenazopyridine, which is used to treat urinary tract pain.
Industry: Utilized in the production of dyes and pigments due to its azo structure
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is closely related to its parent compound, phenazopyridine. It is believed to act as a kinase inhibitor, affecting various cellular pathways, including mitogen-activated protein kinases, cyclin-dependent kinases, and AKT pathway kinases. These interactions can influence cellular differentiation and autophagy .
Comparison with Similar Compounds
Similar Compounds
Phenazopyridine: The parent compound, used for urinary tract pain relief.
2,6-Diamino-3-(phenylazo)pyridine: A structurally similar compound with slight variations in functional groups.
Uniqueness
2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and amino groups at the 2 and 6 positions make it particularly reactive and versatile in various chemical reactions .
Properties
IUPAC Name |
2,6-diamino-5-phenyldiazenylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBZFKYOQZLANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006694 | |
Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86271-56-9 | |
Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key metabolic differences in Phenazopyridine between rats and humans?
A1: Research indicates significant species variation in PAP metabolism between rats and humans []. While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OHPAP) is the major urinary metabolite in humans, rats primarily excrete N-acetyl-4-aminophenol (NAPA) []. This difference is likely due to the higher concentration of gastrointestinal bacteria in rats, which contribute significantly to the azo bond cleavage of PAP [].
Q2: Could you elaborate on the role of the liver in the metabolism of Phenazopyridine?
A2: While gastrointestinal bacteria are implicated in the azo bond reduction of PAP, the liver represents another potential site for this metabolic process []. Studies using isolated rat hepatocytes provide insights into the hepatic metabolism of PAP [], highlighting the complexity of its metabolic pathways.
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